A Technical Guide to the Spectroscopic Characterization of Methyl 5-vinyl-1H-pyrrole-3-carboxylate
A Technical Guide to the Spectroscopic Characterization of Methyl 5-vinyl-1H-pyrrole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characterization of the novel heterocyclic compound, Methyl 5-vinyl-1H-pyrrole-3-carboxylate. In the absence of extensive published experimental data for this specific molecule, this document serves as a predictive guide, outlining the theoretical spectroscopic data based on foundational principles and data from analogous structures. It further details the requisite experimental protocols for acquiring and interpreting high-fidelity ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, thereby establishing a robust framework for the empirical validation of its molecular structure. This guide is intended to equip researchers with the necessary tools to confidently synthesize and characterize this and similar pyrrole derivatives.
Introduction: The Significance of Spectroscopic Characterization
Methyl 5-vinyl-1H-pyrrole-3-carboxylate (C₈H₉NO₂) is a substituted pyrrole, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science due to their diverse biological activities and electronic properties.[1][2] The precise elucidation of its molecular structure is a prerequisite for any further investigation into its potential applications. Spectroscopic techniques provide a non-destructive means to probe the molecular architecture, offering detailed information about the connectivity of atoms, the electronic environment of individual nuclei, the nature of functional groups, and the overall molecular mass.
This guide will systematically explore the predicted spectroscopic signature of Methyl 5-vinyl-1H-pyrrole-3-carboxylate and provide the methodologies to confirm these predictions experimentally.
Molecular Structure and Predicted Spectroscopic Data
The structure of Methyl 5-vinyl-1H-pyrrole-3-carboxylate, with the IUPAC name methyl 5-ethenyl-1H-pyrrole-3-carboxylate, is presented below.[3] The numbering of the atoms is crucial for the assignment of spectroscopic signals.
Caption: Molecular structure of Methyl 5-vinyl-1H-pyrrole-3-carboxylate.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to reveal distinct signals for each unique proton in the molecule. The chemical shifts are influenced by the electron density around the proton and the proximity of electronegative atoms and π systems.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |
| N-H | ~11.0 - 12.0 | broad singlet | - | 1H |
| H-2 | ~7.5 - 7.8 | doublet | J(H2, H4) ≈ 1.5 - 2.5 | 1H |
| H-4 | ~6.8 - 7.1 | doublet | J(H4, H2) ≈ 1.5 - 2.5 | 1H |
| H-1' (vinyl) | ~6.5 - 6.8 | doublet of doublets | J(H1', H2'a) ≈ 17, J(H1', H2'b) ≈ 11 | 1H |
| H-2'a (vinyl, trans) | ~5.8 - 6.1 | doublet | J(H2'a, H1') ≈ 17 | 1H |
| H-2'b (vinyl, cis) | ~5.2 - 5.5 | doublet | J(H2'b, H1') ≈ 11 | 1H |
| -OCH₃ | ~3.7 - 3.9 | singlet | - | 3H |
Causality Behind Predictions:
-
The N-H proton is expected to be significantly downfield due to its acidic nature and potential for hydrogen bonding.
-
The pyrrole ring protons (H-2 and H-4) are in an aromatic system, hence their downfield shift. The meta-coupling between them is expected to be small.[4]
-
The vinyl protons will exhibit a characteristic pattern with large geminal and vicinal coupling constants, distinguishing the cis and trans protons.
-
The methyl ester protons will appear as a singlet, being isolated from other protons.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (ester) | ~160 - 165 |
| C-5 (pyrrole) | ~135 - 140 |
| C-2 (pyrrole) | ~125 - 130 |
| C-1' (vinyl) | ~128 - 132 |
| C-2' (vinyl) | ~110 - 115 |
| C-3 (pyrrole) | ~115 - 120 |
| C-4 (pyrrole) | ~110 - 115 |
| -OCH₃ | ~50 - 55 |
Causality Behind Predictions:
-
The carbonyl carbon of the ester is the most deshielded carbon, appearing far downfield.
-
The pyrrole ring carbons have chemical shifts typical for five-membered aromatic heterocycles.[5] The carbon attached to the vinyl group (C-5) and the carbon at the 2-position are expected to be further downfield.
-
The vinyl carbons show characteristic shifts for sp² hybridized carbons.
-
The methyl ester carbon is the most upfield signal due to its sp³ hybridization.
Predicted Infrared (IR) Spectrum
The IR spectrum will highlight the presence of key functional groups.
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| N-H stretch | 3200 - 3400 | Medium, broad |
| C-H stretch (aromatic/vinyl) | 3000 - 3100 | Medium |
| C-H stretch (aliphatic) | 2850 - 2960 | Medium |
| C=O stretch (ester) | 1680 - 1720 | Strong |
| C=C stretch (aromatic/vinyl) | 1550 - 1640 | Medium |
| C-N stretch | 1100 - 1300 | Medium |
| C-O stretch (ester) | 1000 - 1250 | Strong |
Causality Behind Predictions:
-
The N-H stretch will appear as a broad band due to hydrogen bonding.[6]
-
A strong absorption around 1700 cm⁻¹ is a definitive indicator of the carbonyl group in the ester.[7][8]
-
Absorptions just above 3000 cm⁻¹ will confirm the presence of sp² C-H bonds from the pyrrole ring and vinyl group.[7]
-
The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of signals corresponding to various bending vibrations and single bond stretches.
Predicted Mass Spectrum
Mass spectrometry will determine the molecular weight and can provide structural information through fragmentation patterns.
-
Molecular Ion (M⁺): The exact mass should be observed at m/z = 151.0633 for C₈H₉NO₂.[3]
-
Key Fragmentation Pathways:
-
Loss of the methoxy group (-OCH₃) from the ester: [M - 31]⁺
-
Loss of the methyl group (-CH₃): [M - 15]⁺
-
Fragmentation of the vinyl group.
-
Experimental Protocols for Spectroscopic Analysis
The following are detailed, step-by-step methodologies for the acquisition of spectroscopic data for a newly synthesized sample of Methyl 5-vinyl-1H-pyrrole-3-carboxylate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Caption: Workflow for NMR data acquisition and analysis.
Protocol:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified solid sample.
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry vial. The choice of solvent is critical and should be based on the sample's solubility.
-
Add a small drop of tetramethylsilane (TMS) to serve as an internal reference (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Tune and shim the instrument to ensure a homogeneous magnetic field.
-
For ¹H NMR: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
For ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
-
Data Processing and Interpretation:
-
Apply a Fourier transform to the raw free induction decay (FID) data.
-
Perform phase and baseline corrections to the resulting spectrum.
-
For the ¹H NMR spectrum, integrate the signals to determine the relative number of protons for each peak.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the specific protons in the molecule.[9][10]
-
For the ¹³C NMR spectrum, assign the signals based on their chemical shifts and comparison with predicted values and data from similar compounds.
-
Infrared (IR) Spectroscopy
Protocol:
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Record a background spectrum of the empty ATR setup.
-
Record the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Data Interpretation:
Mass Spectrometry (MS)
Protocol:
-
Sample Introduction:
-
Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Electron Impact (EI). High-Resolution Mass Spectrometry (HRMS) is recommended for accurate mass determination.
-
-
Data Acquisition:
-
Acquire the mass spectrum over an appropriate m/z range.
-
-
Data Interpretation:
-
Identify the molecular ion peak (M⁺) and confirm that its m/z value corresponds to the calculated molecular weight of the compound. For HRMS, the measured mass should be within 5 ppm of the theoretical mass.
-
Analyze the fragmentation pattern to gain further structural information.[11]
-
Conclusion
The spectroscopic characterization of Methyl 5-vinyl-1H-pyrrole-3-carboxylate is a critical step in its scientific exploration. This guide provides a robust predictive framework for its ¹H NMR, ¹³C NMR, IR, and MS spectra, grounded in the fundamental principles of spectroscopy and data from analogous compounds. The detailed experimental protocols offer a clear path for researchers to obtain high-quality empirical data. By systematically applying these methodologies, scientists can unambiguously confirm the structure of this novel compound, paving the way for its further investigation in drug discovery and materials science.
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